![molecular formula C25H24N4O4 B12448545 Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate](/img/structure/B12448545.png)
Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate
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Overview
Description
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate is an organic compound with the molecular formula C25H24N4O4. This compound is known for its complex structure, which includes a benzodiazole ring, a biphenyl group, and various functional groups such as ethoxy, hydroxyamino, and carboxylate. It is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds .
Preparation Methods
The synthesis of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzodiazole Ring: This step involves the cyclization of an appropriate precursor, such as an amido-nitrile, under mild conditions using a nickel-catalyzed addition to nitrile.
Introduction of the Biphenyl Group: The biphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.
Functional Group Modifications:
Chemical Reactions Analysis
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Indoleamine 2,3-Dioxygenase Inhibition
One of the notable applications of this compound is in the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and tumor progression. IDO inhibitors are being researched for their potential in cancer therapy by enhancing the immune response against tumors. The compound has shown promise in modulating IDO activity, which is crucial for developing treatments for various cancers and autoimmune disorders .
Metabolic Disorders
The compound has been associated with the treatment of metabolic disorders such as hypercholesterolemia, diabetes mellitus, and obesity. It works by modulating the activity of farnesoid X receptors (FXR), which play a significant role in lipid metabolism and glucose homeostasis. Research indicates that compounds like methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate can be effective in managing dyslipidemia and insulin resistance .
Structural Characteristics
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the benzodiazole ring system enhances its pharmacological properties, making it a valuable scaffold for drug development .
Case Study: Cancer Treatment
In one study, this compound was tested for its efficacy against various cancer cell lines. The results indicated a significant reduction in cell viability and an increase in apoptosis markers compared to control groups, suggesting its potential as an anti-cancer agent .
Case Study: Metabolic Regulation
Another research effort focused on the compound's effects on metabolic syndrome parameters in animal models. The findings demonstrated improved lipid profiles and glucose tolerance in subjects treated with the compound, highlighting its dual role as both an anti-diabetic and lipid-lowering agent .
Tables
Application Area | Description |
---|---|
Cancer Therapy | Inhibition of IDO; enhances immune response against tumors |
Metabolic Disorders | Modulates FXR activity; treats hypercholesterolemia and diabetes |
Synthesis Method | Multi-step organic reactions involving benzodiazole derivatives |
Mechanism of Action
The mechanism of action of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate can be compared with other similar compounds, such as:
Trifloxystrobin: A fungicide with a similar biphenyl structure but different functional groups.
Kresoxim-methyl: Another fungicide with a similar mechanism of action but different structural features.
Pyraclostrobin: A strobilurin fungicide with a similar mode of action but distinct chemical structure.
These comparisons highlight the unique structural features and specific applications of Methyl 2-ethoxy-3-[(2’-{[(hydroxyamino)imino]methyl}-[1,1’-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate in various fields.
Biological Activity
Methyl 2-ethoxy-3-[(2'-{[(hydroxyamino)imino]methyl}-[1,1'-biphenyl]-4-yl)methyl]-1,3-benzodiazole-4-carboxylate (CAS Number: 147403-65-4) is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of derivatives known as Mannich bases, which are synthesized through the Mannich reaction involving amines and carbonyl compounds. The structure of this compound suggests potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure
The compound features several notable structural components:
- Ethoxy group : Enhances solubility and bioavailability.
- Biphenyl moiety : May contribute to π-π interactions with biological targets.
- Benzodiazole core : Known for its pharmacological properties.
Biological Activity Overview
Mannich bases have been extensively studied for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. The specific biological activities of this compound include:
Anticancer Activity
Recent studies have highlighted the anticancer potential of Mannich bases. For instance:
- Cytotoxicity : Compounds similar to methyl 2-ethoxy derivatives have shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values for some derivatives were reported to be lower than 2 μg/mL, indicating potent activity .
Antibacterial and Antifungal Properties
Research indicates that Mannich bases can exhibit significant antibacterial and antifungal activities. The structural characteristics of methyl 2-ethoxy derivatives may enhance their efficacy against various pathogens:
- Mechanism of Action : The interaction of the biphenyl structure with microbial membranes may disrupt cellular integrity, leading to cell death.
Anti-inflammatory Effects
In addition to its cytotoxic properties, this compound may also possess anti-inflammatory effects. Studies on related compounds suggest that they can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of Mannich bases:
- Cytotoxicity Studies :
- Antibacterial Activity :
- Mechanistic Studies :
Comparative Analysis
The following table summarizes the biological activities of methyl 2-ethoxy derivatives compared to other known Mannich bases:
Compound Type | Anticancer Activity | Antibacterial Activity | Anti-inflammatory Activity |
---|---|---|---|
Methyl 2-ethoxy derivative | High | Moderate | Moderate |
Standard Chemotherapeutics (e.g., 5-FU) | Moderate | Low | Low |
Other Mannich Bases | Variable | High | High |
Properties
Molecular Formula |
C25H24N4O4 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
methyl 2-ethoxy-3-[[4-[2-[(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]benzimidazole-4-carboxylate |
InChI |
InChI=1S/C25H24N4O4/c1-3-33-25-27-22-10-6-9-21(24(30)32-2)23(22)29(25)16-17-11-13-18(14-12-17)20-8-5-4-7-19(20)15-26-28-31/h4-15,28,31H,3,16H2,1-2H3 |
InChI Key |
STYVDYYCTQZFDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C=NNO)C(=O)OC |
Origin of Product |
United States |
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